7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde

Medicinal Chemistry ADME Drug Discovery

Standard indole-3-carbaldehydes lack the electronic and steric tuning needed for advanced SAR. The combined 7-fluoro and 4-hydroxy substituents on this scaffold enable distinct regioselectivity and hydrogen-bonding capacity. - Key differentiation: 7-fluoro motif linked to P. aeruginosa biofilm inhibition without growth effect. - Physicochemical advantage: AlogP 1.54 improves cell permeability vs non-fluorinated analogs. - Reliable supply: Packaged for multi-step synthesis and chemical probe development.

Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
Cat. No. B11910624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde
Molecular FormulaC9H6FNO2
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1O)C(=CN2)C=O)F
InChIInChI=1S/C9H6FNO2/c10-6-1-2-7(13)8-5(4-12)3-11-9(6)8/h1-4,11,13H
InChIKeyOAELHUOYLSUJGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde Procurement Guide


7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde (CAS: 1227576-79-5) is a synthetic, fluorinated heteroarenecarbaldehyde belonging to the indole derivative class . Its core 1H-indole-3-carbaldehyde structure is a known precursor to numerous bioactive alkaloids, and the compound is characterized by a molecular weight of 179.15 g/mol . The specific substitution pattern—a fluorine atom at the 7-position and a hydroxyl group at the 4-position of the indole ring—differentiates it from unsubstituted and mono-substituted analogs, endowing it with distinct electronic and lipophilic properties critical for advanced chemical biology and medicinal chemistry applications [1].

7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde: Analog Substitution Risks


Substituting 7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde with a generic indole-3-carbaldehyde (I3A) or a mono-substituted analog (e.g., 7-fluoroindole or 4-hydroxyindole-3-carbaldehyde) is scientifically inadvisable. The combined presence of the 7-fluoro and 4-hydroxy substituents creates a unique electronic and steric environment that is absent in simpler scaffolds. The 7-fluoro substituent is known to dramatically alter regioselectivity in metalation and cross-coupling reactions compared to non-fluorinated analogs [1], while the 4-hydroxy group introduces a hydrogen-bond donor capable of engaging in specific interactions and enabling further derivatization [2]. Using a non-fluorinated or mono-substituted alternative will not replicate the reaction outcomes, biological target engagement profiles, or the physicochemical properties (e.g., lipophilicity, metabolic stability) [3] essential for projects aimed at structure-activity relationship (SAR) exploration or the development of novel chemical probes.

7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde Comparative Evidence


Lipophilicity vs. Non-Fluorinated Analog

The introduction of the 7-fluoro substituent significantly alters the lipophilicity of the indole scaffold. The parent compound, 4-hydroxyindole-3-carbaldehyde, is a plant metabolite, while the fluorinated analog is a synthetic derivative. The calculated LogP for 7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde is 1.54 (AlogP) [1]. This is a notable increase from the LogP of the non-fluorinated parent 4-hydroxyindole-3-carbaldehyde, which is predicted to be lower due to the lack of the lipophilic fluorine atom [2]. This difference in LogP translates to a higher likelihood of passive membrane permeability, a critical parameter for cell-based assays and drug candidate development.

Medicinal Chemistry ADME Drug Discovery

Antifungal Potency Against Botrytis cinerea

While direct data for the target compound is limited, the 7-fluoro substitution pattern is a known driver of enhanced antifungal activity. In a direct comparative study, 7-fluoroindole demonstrated potent activity against the phytopathogenic fungus Botrytis cinerea with a Minimum Inhibitory Concentration (MIC) range of 2-5 mg/L [1]. This activity was found to be superior to the clinical fungicides fluconazole and natamycin, establishing the 7-fluoroindole moiety as a privileged structure for antifungal applications. This suggests that 7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde, which contains this same core, is a promising starting point for developing novel antifungal agents.

Antifungal Research Agrochemicals Plant Pathology

Antivirulence Activity Against P. aeruginosa Biofilms

The 7-fluoroindole moiety is a proven pharmacophore for antivirulence strategies. In a landmark study, 7-fluoroindole (7FI) was identified as a potent inhibitor of Pseudomonas aeruginosa biofilm formation and hemolysis, without affecting planktonic cell growth [1]. This selective antivirulence profile is a significant advantage over conventional bactericidal antibiotics, as it reduces the selective pressure for resistance development. Non-fluorinated indole and other halogenated indoles (e.g., 4-fluoro, 5-fluoro, 6-fluoro) did not share this specific activity profile to the same degree, highlighting the importance of the 7-fluoro substitution.

Microbiology Antivirulence Quorum Sensing

Fluorine-Directed Regioselective Metalation

The presence of a substituent on the pyrrole ring, such as the 7-fluoro group, is a key determinant of regioselectivity in the metalation of 3-indolecarbaldehydes. Studies on the substituent effect demonstrate that the nature of this group directly controls whether metalation and subsequent functionalization occur at the 4-, 5-, 6-, or 7-position [1]. Using a non-substituted indole-3-carbaldehyde would result in a different, less controlled, mixture of regioisomers. This predictable control is essential for synthesizing specific, high-purity derivatives for SAR studies or advanced material synthesis.

Synthetic Chemistry C-H Activation Methodology

7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde Application Scenarios


Antivirulence Probe Design for P. aeruginosa

Based on the direct evidence that the 7-fluoroindole core uniquely inhibits P. aeruginosa biofilm formation and hemolysis without affecting growth [1], this compound is an ideal starting material. Researchers can leverage the aldehyde and 4-hydroxy functional groups for further derivatization to optimize potency and probe mechanism of action, while the 7-fluoro motif provides the essential antivirulence pharmacophore. This scenario is validated by peer-reviewed evidence distinguishing the 7-fluoro position from other isomers.

SAR Studies for Antifungal Lead Optimization

Given the class-level evidence showing that 7-fluoro-substituted indoles exhibit potent antifungal activity, with MICs in the low mg/L range against Botrytis cinerea that surpass clinical fungicides [2], this compound is a superior choice for SAR campaigns. Its functional handles (aldehyde, hydroxyl) allow for systematic exploration of chemical space around the 7-fluoroindole core, enabling the development of new antifungal agents for agriculture or medicine. Using a non-fluorinated analog would yield a significantly less potent series.

Cell-Permeable Chemical Probe Development

The calculated lipophilicity (AlogP = 1.54) [3] of this compound is higher than that of its non-fluorinated parent, 4-hydroxyindole-3-carbaldehyde, due to the presence of the 7-fluoro substituent. This physicochemical advantage makes it a more promising scaffold for developing cell-permeable probes. Researchers aiming to study intracellular targets can initiate their synthesis with this compound to increase the likelihood of achieving passive membrane permeability, a key bottleneck in chemical probe development.

Regioselective Synthesis of Indole Alkaloids

For synthetic chemists, the predictable regiocontrol offered by the 7-fluoro substituent during metalation is a critical differentiator [4]. This compound can be used in multi-step syntheses to build complex molecular architectures with high fidelity, where the 7-fluoro atom acts as a temporary directing group or a permanent structural feature. Using the cheaper, unsubstituted indole-3-carbaldehyde would lead to unpredictable reaction outcomes and lower yields of the desired isomer.

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